2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole-based derivative with a complex substitution pattern. Its structure comprises:
- A 1,2,4-triazole core substituted at position 4 with a 3-chlorophenyl group and at position 5 with a 2-oxo-2,3-dihydrobenzothiazole methyl group.
- A sulfanyl acetic acid moiety at position 3 of the triazole ring.
This design combines pharmacophores known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S2/c19-11-4-3-5-12(8-11)23-15(20-21-17(23)27-10-16(24)25)9-22-13-6-1-2-7-14(13)28-18(22)26/h1-8H,9-10H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKPTVXKTWEFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole ring, followed by the introduction of the benzothiazole moiety and the chlorophenyl group. The final step involves the formation of the sulfanyl acetic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Industrial Production
In industrial settings, large-scale batch reactors are utilized to maintain precise control over reaction conditions such as temperature and pressure. Automation plays a critical role in optimizing these processes.
Chemistry
Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing more intricate organic structures. Its unique functional groups allow for further derivatization and modification.
Biology
Antimicrobial Properties : Research has indicated that 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibits significant antimicrobial activity against various pathogens. Studies demonstrate its effectiveness in inhibiting bacterial growth, which could lead to new antibiotic developments .
Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways. Investigations into its mechanism of action reveal interactions with cellular targets that promote cell death in malignant cells .
Medicine
Therapeutic Applications : The compound is being explored for its potential therapeutic effects in treating diseases such as diabetes and certain cancers. Its ability to modulate biological pathways makes it a candidate for drug development .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
The compound 2-{[4-(3-chlorophenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic molecule that incorporates several pharmacologically relevant scaffolds. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a triazole ring and a sulfanyl acetic acid group. This structural configuration suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.
Key Structural Features:
- Benzothiazole : Known for its bioactivity, particularly in antimicrobial and anticancer applications.
- Triazole Ring : Exhibits diverse pharmacological activities including antifungal and antibacterial properties.
- Sulfanyl Group : Enhances the reactivity of the compound and may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and triazole exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole nucleus have been shown to inhibit various bacteria and fungi effectively.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 16–22 | |
| Candida albicans | 16–22 | |
| Escherichia coli | 20–25 |
The compound's structure suggests that it may act as a potent inhibitor against these pathogens due to the presence of the triazole ring which has shown high activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro studies have demonstrated that compounds similar to our target compound can inhibit the growth of various cancer cell lines.
These findings indicate that modifications on the triazole scaffold can lead to enhanced cytotoxicity against specific cancer types.
Anti-inflammatory Activity
Compounds featuring benzothiazole and triazole structures have also been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2.
Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives of benzothiazole revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds contained electron-withdrawing groups which enhanced their efficacy.
Study 2: Anticancer Activity
A series of triazole derivatives were evaluated for their anticancer properties against various human cancer cell lines. The results indicated that certain substitutions on the triazole ring significantly increased their potency, particularly against cervical and bladder cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in substituents on the triazole ring and the nature of the appended functional groups. Key examples include:
Table 1: Structural and Molecular Comparison
Key Observations:
- Polarity and Solubility : The target compound’s carboxylic acid group enhances water solubility compared to acetamide derivatives (e.g., compounds in ).
- Bioactivity : Acetamide derivatives (e.g., ) often exhibit enhanced membrane permeability due to reduced ionization at physiological pH, whereas the carboxylic acid in the target compound may favor ionic interactions with enzymes or receptors .
Pharmacological and Biochemical Insights
Anti-Inflammatory and Analgesic Potential
- The target compound’s benzothiazolone group may synergize with the triazole core to inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, analogous to benzothiazole-containing NSAIDs .
Antimicrobial and Antifungal Activity
- Triazole-thioether derivatives with 4-chlorophenyl substituents (e.g., ) show broad-spectrum antimicrobial activity. The target compound’s 3-chlorophenyl group may enhance Gram-positive bacterial inhibition due to increased lipophilicity .
- The benzothiazolone moiety in the target compound could disrupt fungal membrane integrity, as seen in related benzothiazole antifungals .
Crystallographic and Conformational Analysis
- SHELX and ORTEP-3 software () have been used to resolve crystal structures of triazole derivatives, revealing planar triazole rings and substituent-dependent torsion angles. For example:
- The compound 2-[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide exhibits a dihedral angle of 85.2° between the triazole and furan rings, influencing its binding mode .
- The target compound’s benzothiazolone methyl group may adopt a conformation perpendicular to the triazole ring, optimizing hydrophobic interactions .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with functionalized triazole precursors. For example, the thioacetic acid moiety is introduced via nucleophilic substitution using mercaptoacetic acid derivatives under reflux in anhydrous ethanol. Reaction monitoring via TLC (e.g., chloroform:methanol 7:3 ratio) ensures intermediate purity . Optimization of substituent positions (e.g., 3-chlorophenyl vs. methoxy groups) requires careful control of stoichiometry and temperature to avoid side reactions . Yield improvements (up to 70–85%) are achieved by using hydrazine hydrate as a cyclizing agent .
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
X-ray crystallography is the gold standard for resolving structural ambiguities, particularly for confirming the triazole-thioacetic acid linkage and benzothiazolone orientation . Complementary techniques include:
Q. What preliminary biological activities have been reported, and what assay protocols are commonly used?
Antimicrobial and antifungal activities are frequently assessed using:
- Agar Diffusion : Zone of inhibition against Staphylococcus aureus and Candida albicans .
- MIC Determination : Broth microdilution (MIC values range: 8–64 µg/mL) .
- Enzyme Inhibition : Triazole derivatives target fungal lanosterol 14α-demethylase (CYP51), measured via spectrophotometric NADPH depletion .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-311++G** level) predict transition states and activation energies for key steps like thioether bond formation. Machine learning models trained on reaction databases (e.g., PubChem) suggest optimal solvents (e.g., DMF vs. ethanol) and catalysts (e.g., KCO) . ICReDD’s reaction path search methods reduce trial-and-error experimentation by 40% .
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies in MIC values often arise from structural analogs with subtle substituent differences. For example:
- 3-Chlorophenyl vs. 4-Methoxyphenyl : The electron-withdrawing Cl group enhances membrane penetration but reduces solubility, leading to variable MICs .
- Benzothiazolone Position : Methylation at the 2-oxo position increases metabolic stability but may reduce target binding . Meta-analyses using multivariate regression (e.g., Hansch parameters) clarify structure-activity relationships .
Q. How is the compound’s stability assessed under varying conditions, and what degradation products form?
Accelerated stability studies (40°C/75% RH for 6 months) reveal:
Q. What structure-activity relationship (SAR) studies exist, and how do substituents modulate activity?
Key SAR findings include:
- Triazole Core : N4-substitution with hydrophobic groups (e.g., cycloheptyl) enhances antifungal activity by 3-fold .
- Thioacetic Acid Linker : Replacing sulfur with oxygen reduces activity, highlighting the critical role of the thioether bond .
- Chlorophenyl vs. Benzothiazolone : Synergistic effects between the two groups improve CYP51 binding (ΔG = -9.2 kcal/mol via docking) .
Q. How do advanced spectroscopic methods resolve structural ambiguities in analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
